molecular formula C13H11NO4 B6226366 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile CAS No. 277309-36-1

7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B6226366
CAS No.: 277309-36-1
M. Wt: 245.2
InChI Key:
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Description

7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile is an organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features an ethoxymethoxy group, a nitrile group, and a chromene core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable chromene derivative.

    Ethoxymethoxylation: The chromene derivative undergoes ethoxymethoxylation using ethyl chloroformate and a base such as triethylamine.

    Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The ethoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or strong acids/bases.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives resulting from the reduction of the nitrile group.

    Substitution: Various substituted chromene derivatives depending on the substituent introduced.

Scientific Research Applications

7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its diverse functional groups.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions with electrophilic centers. The chromene core may interact with biological macromolecules, influencing pathways related to oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxycoumarin
  • 7-ethoxy-4-methylcoumarin
  • 6-methylcoumarin

Uniqueness

7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile is unique due to its combination of an ethoxymethoxy group and a nitrile group on the chromene core. This structural arrangement provides distinct reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

277309-36-1

Molecular Formula

C13H11NO4

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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